Patent-Anchored Target Engagement: Exclusive VEGFA Inhibitor Designation vs. Unannotated Analogs
2-Ethyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid is explicitly annotated in the Therapeutic Target Database (TTD) as a VEGFA inhibitor with a specific patent assignment to Allergan, Inc., covering blood vessel proliferative disorder, fibrosis, and neurodegenerative disorder [1]. In contrast, its closest structural analogs—4-Methyl-2-(pyridin-4-yl)pyrimidine-5-carboxylic acid (CAS 400076-51-9), 2-Methyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid, and 2-Cyclopropyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid—are listed by vendors solely as 'building blocks' or for 'enzyme inhibition' research without any specific target annotation or patent-protected therapeutic indication . This absence of a defined molecular target constitutes a critical selection criterion for procurement.
| Evidence Dimension | Annotated Molecular Target & Patent Protection |
|---|---|
| Target Compound Data | VEGFA Inhibitor (TTD:D05GVV); Patented by Allergan, Inc. under US20160096832 |
| Comparator Or Baseline | 4-Methyl, 2-Methyl, and 2-Cyclopropyl analogs: No specific target annotation; Not patented for VEGFA |
| Quantified Difference | Presence vs. Absence of target annotation |
| Conditions | Therapeutic Target Database annotation and patent family analysis |
Why This Matters
Procuring a compound with a defined, patent-protected target mechanism ensures experimental relevance and avoids the risk of using an inactive analog in VEGFA-dependent disease models.
- [1] Therapeutic Target Database (TTD). Pyrimidine derivative 5 (Drug ID: D05GVV). VEGFA Inhibitor. View Source
